molecular formula C21H20N2O2 B2962764 ROCK inhibitor-2 CAS No. 1127308-52-4

ROCK inhibitor-2

Cat. No. B2962764
CAS RN: 1127308-52-4
M. Wt: 332.403
InChI Key: JRVSFZKYQCETAH-OAHLLOKOSA-N
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Description

ROCK inhibitor-2 is a selective dual inhibitor of ROCK1 and ROCK2, with IC50s of 17 nM and 2 nM, respectively . It’s an ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) including p160Rock and Rock-II .


Chemical Reactions Analysis

The chemical reactions involving ROCK inhibitor-2 are complex and involve interactions with various biological molecules. The selected compounds were docked into the binding site of ROCK2 to gain insights into the interactions between hit compounds and the target protein .

Scientific Research Applications

1. Erectile Dysfunction Management

ROCK inhibitor-2 (ROCK-II) has been explored for its potential in managing erectile dysfunction (ED). Studies show that the inhibition of ROCK-II can lead to the relaxation of corpus cavernosum smooth muscle, a key aspect in the treatment of ED. Several Indian medicinal plants, traditionally used as aphrodisiacs, have been identified for their ROCK-II inhibitory potential, suggesting a natural approach to ED management (Goswami et al., 2012).

2. Rho Kinase Inhibitors in Ophthalmology

In the field of ophthalmology, particularly in the treatment of corneal endothelial diseases, ROCK inhibitors have shown promising results. They enhance cell proliferation, promote cell adhesion, and suppress apoptosis of corneal endothelial cells. These properties have been leveraged in clinical trials for treating corneal endothelial decompensation, revolutionizing approaches in corneal treatments (Okumura et al., 2017).

3. Development of Soft ROCK Inhibitors

Research into the development of soft ROCK inhibitors, which can be rapidly inactivated in systemic circulation, has shown potential for treating various diseases including cardiovascular, lung, and eye diseases. These inhibitors are designed to reduce systemic exposure and side effects associated with ROCK inhibition (Boland et al., 2015).

4. Therapeutic Potential in Various Pathologies

ROCK inhibitors, including ROCK-II inhibitors, have been identified for their therapeutic potential in a wide range of pathologies like asthma, cancer, glaucoma, insulin resistance, and neuronal degeneration. This highlights the diverse applicability of ROCK inhibition in treating different diseases (Feng et al., 2016).

5. Computational Prediction and Drug Discovery

Innovative approaches using computational predictions and machine learning have been employed to discover novel ROCK-II inhibitors. These methods enhance the efficiency and accuracy of identifying potential therapeutic agents for diseases linked to central nervous system disorders like Alzheimer's (Cai et al., 2017).

6. ROCK Inhibitors in Stem Cell Research

ROCK inhibitors have proven to be crucial in stem cell research, particularly in improving the handling of human pluripotent stem cells. They facilitate cell dissociation processes, enhance cell survival, and support various manipulation techniques required in stem cell research (Kurosawa, 2012).

7. ROCK-2 Selective Targeting

Recent studies have emphasized the importance of selectively targeting ROCK-2 for treating various vascular and neuronal disorders. This approach could provide more effective and safer therapeutic options than non-specific ROCK inhibition, highlighting the need for specificity in drug development (Sharma & Roy, 2019).

Mechanism of Action

ROCK inhibitor-2 acts on Rho kinase by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK . It also interacts with and phosphorylates STAT3, leading to the formation of the JAK2-STAT3 complex and the upregulation of Th17 and Tfh cells .

Safety and Hazards

ROCK inhibitor-2 should be handled with care. It should be avoided to inhale, contact with eyes and skin. Use personal protective equipment and ensure adequate ventilation .

Future Directions

ROCK inhibitor-2 has potential applications in the treatment of various diseases. For instance, it has been used for cell culture practice, to limit cellular death and limited dedifferentiation . It is also being developed for the treatment of cardiovascular diseases .

properties

IUPAC Name

N-[(1R)-1-(3-methoxyphenyl)ethyl]-4-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15(19-4-3-5-20(14-19)25-2)23-21(24)18-8-6-16(7-9-18)17-10-12-22-13-11-17/h3-15H,1-2H3,(H,23,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVSFZKYQCETAH-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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